Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
Description
Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS: 338957-12-3) is a 1,2,4-triazine derivative with a phenyl group at position 3, a sulfanyl (-S-) substituent linked to a 3-(trifluoromethyl)phenyl group at position 5, and an ethyl carboxylate (-COOEt) at position 6 . Its molecular formula is C₁₉H₁₄F₃N₃O₂S (molecular weight: 385.07 g/mol), and it is commercially available as a research chemical for applications in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
ethyl 3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-2-27-18(26)15-17(23-16(25-24-15)12-7-4-3-5-8-12)28-14-10-6-9-13(11-14)19(20,21)22/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHVUDYZCKDXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structure, characterized by a triazine ring and the presence of trifluoromethyl groups, enhances its chemical stability and biological activity. This article reviews the biological properties of this compound, emphasizing its potential therapeutic applications.
- Molecular Formula : C20H13F6N3O2S
- Molecular Weight : 439.4 g/mol
- Structure : The compound features a triazine core with ethyl and sulfanyl substituents, which contribute to its unique properties.
Biological Activity Overview
Triazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This compound shows promise in these areas due to its structural characteristics.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The trifluoromethyl group is known to enhance membrane permeability and metabolic stability, which may contribute to its efficacy against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Plasmodium spp. | Antimalarial | |
| MRSA (Methicillin-resistant Staphylococcus aureus) | Antibacterial |
The mechanism of action for this compound is thought to involve interference with critical biological pathways in target organisms. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to improved interaction with cellular targets.
Case Study 1: Antimalarial Properties
A study investigating the antimalarial effects of various triazine derivatives found that this compound showed promising results against Plasmodium falciparum. The compound demonstrated a significant reduction in parasitemia in vitro compared to control groups.
Case Study 2: Antibacterial Activity
In another study focused on antibacterial properties, the compound was tested against MRSA strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies have shown that modifications in the phenolic ring can enhance potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of -CF3 group | Increased potency against various pathogens |
| Alteration of sulfanyl substituent | Variability in biological effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Methyl vs. Phenyl at Position 3 : The methyl-substituted analog (CAS: 338965-81-4) exhibits higher hydrophobicity, which may improve membrane permeability in biological systems .
- Chlorine Substitution: Chlorine at the sulfanyl-linked phenyl (e.g., 2-Cl or 3-Cl) enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or phenols) .
- Trifluoromethyl Group : The -CF₃ group in all analogs contributes to electron-withdrawing effects, stabilizing the triazine ring and enhancing resistance to metabolic degradation .
Physicochemical Properties
- Solubility: The target compound is sparingly soluble in water due to its hydrophobic -CF₃ and aryl groups, but soluble in organic solvents like DMSO or ethanol .
- Stability : The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which could alter bioactivity .
Comparative Reactivity
- Nucleophilic Substitution : The sulfanyl group in the target compound reacts with amines (e.g., hydrazine) to form hydrazine-linked derivatives, as seen in analogous compounds .
- Oxidation Sensitivity : Unlike chlorine-substituted analogs, the target compound’s -S- group may limit stability under prolonged storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
